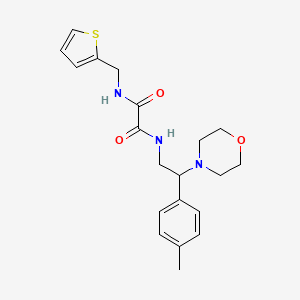

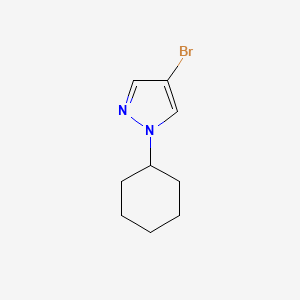

![molecular formula C10H9F3N2O2 B2631656 N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide CAS No. 59173-21-6](/img/structure/B2631656.png)

N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C8H8F3N . It has an average mass of 175.151 Da and a monoisotopic mass of 175.060883 Da .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is an active area of research . One method involves the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride .

Molecular Structure Analysis

The molecular structure of “N-Methyl-3-(trifluoromethyl)aniline” consists of a benzene ring substituted with a trifluoromethyl group and a methylamine group .

Chemical Reactions Analysis

Trifluoromethyl groups are often introduced into organic compounds through various chemical reactions . For example, the McLoughlin-Thrower reaction involves the coupling of iodofluoroalkanes and iodoaromatic compounds .

Physical And Chemical Properties Analysis

“N-Methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Synthetic Chemistry Applications

Access to N-CF3 Formamides : The first synthetic access to N-trifluoromethylated formamides was reported, highlighting the reduction of bench-stable NCF3 carbamoyl fluorides. This method is characterized by its simplicity and mildness, allowing for a broad range of functional groups and stereocenters to be tolerated. The N-CF3 formamide motif has shown to be highly robust, compatible with diverse chemical transformations, making it a promising building block in complex functional molecules (Zivkovic, Nielsen, & Schoenebeck, 2022).

Cross-Dehydrogenative Coupling Reactions : Significant advances in direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions have been made. This novel approach effectively prepares carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

Medicinal Chemistry Applications

Inhibitors of Gene Expression : Structure-activity relationship studies of specific inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors have been conducted, focusing on the potential oral bioavailability of compounds. This research emphasizes the critical role of the carboxamide group for activity (Palanki et al., 2000).

Antifungal Activity : Synthesis and evaluation of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities against various phytopathogenic fungi, offering insights into potential agricultural and medicinal applications (Wu et al., 2012).

Material Science Applications

Microwave-assisted Deformylation : The formyl group has been successfully removed from N-aryl formamide using KF on a solid support of basic Al2O3 under microwave irradiation. This process is compatible with certain esters, demonstrating a potential application in material synthesis and modification processes (Ge & Hu, 2007).

Copper Catalysis in Carbamoylation and Amination : An efficient method for the direct carbamoylation and amination of quinoline N-oxides with formamides has been developed. This copper-catalyzed process facilitates C-C and C-N bond formations via cross-dehydrogenative coupling reactions, showing excellent functional group tolerance and providing insights into potential applications in organic synthesis and pharmaceutical research (Zhang et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c1-15(6-16)9(17)14-8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYIPQNKHAIINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

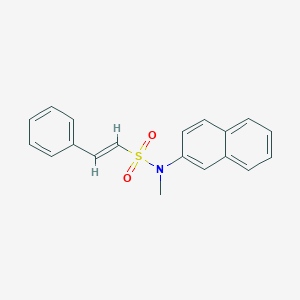

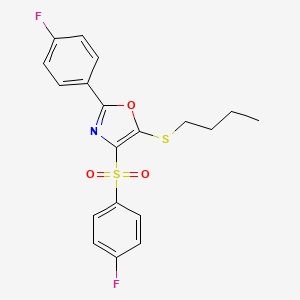

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)

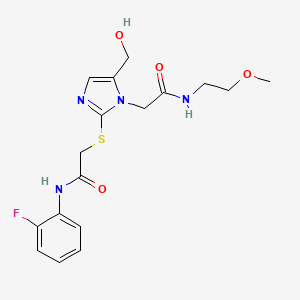

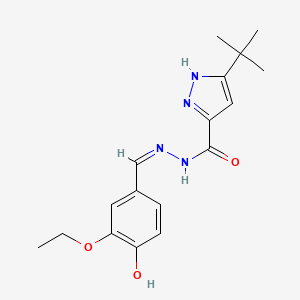

![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

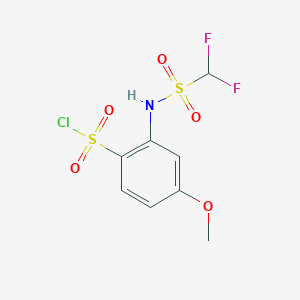

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)

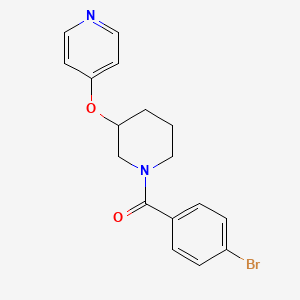

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)